molecular formula C9H14O B1523869 3-Cyclopropylcyclohexan-1-one CAS No. 59939-07-0

3-Cyclopropylcyclohexan-1-one

Cat. No.: B1523869
CAS No.: 59939-07-0
M. Wt: 138.21 g/mol
InChI Key: GJQMLFXHNWCZLS-UHFFFAOYSA-N
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Description

“3-Cyclopropylcyclohexan-1-one” is a chemical compound with the CAS Number: 59939-07-0 . It has a molecular weight of 138.21 . It is in liquid form .


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid at room temperature . More detailed physical and chemical properties would require specific measurements or calculations .

Scientific Research Applications

Enzymatic Synthesis of Stereoisomers

3-Cyclopropylcyclohexan-1-one derivatives have been utilized in the enzymatic synthesis of chiral 3-hydroxycyclohexane-1-ones. These compounds serve as vital building blocks in the creation of natural products and bioactive compounds. A study demonstrated the use of carbonyl reductases to catalyze the desymmetric reduction of certain cyclohexanedione analogues, leading to the production of 3-hydroxycyclohexane-1-ones with excellent enantioselectivity and diastereoselectivity. The results showcased the potential of carbonyl reductases as catalysts for the desymmetric reduction of cyclohexanediones, although further research is necessary to expand the substrate scope and stereopreference (Zhu et al., 2021).

Investigation of Homoaromaticity

Research on homoaromaticity in cyclohexadienyl anions has been conducted using derivatives of this compound. These anions, generated by proton abstraction from cyclohexadienes, were studied through NMR spectroscopy and theoretical calculations. The findings suggested that contrary to expectations, these cyclohexadienyl anions are planar nonhomoaromatic species. The study provided insights into the homoaromatic nature of these compounds and contributed to the understanding of their structural and electronic properties (Olah et al., 1978).

Application in Organic Synthesis

This compound and its derivatives have been used in various organic synthesis applications, showcasing their versatility:

  • Synthesis of cis-2,3-substituted-γ-lactones : The reaction of certain cyclopropanecarboxylic esters with symmetrical ketones and formaldehyde in the presence of TiCl4 led to the synthesis of cis-2,3-substituted-γ-lactones with high diastereoselectivity and good yields. The study explored the influence of reaction conditions on diastereoselectivity and chemoselectivity, providing valuable information for the synthesis of γ-lactones (Shimada et al., 1993).

  • Palladium-Catalyzed Arylboration : A palladium-catalyzed arylboration method was developed for the synthesis of 1,3-disubstituted cyclohexanes, compounds prevalent in natural products and synthetic bioactive molecules. The process, characterized by reversed regioselectivity and exclusive cis-diastereoselectivity, provided an efficient route to synthesize functionalized 1,3-disubstituted cyclohexanes from readily available materials, with wide applications in drug molecule synthesis (Pang et al., 2019).

  • Nickel-Catalyzed Intermolecular Cocyclization : The [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate with various alkynes in the presence of a nickel catalyst led to the synthesis of cycloheptadiene derivatives in a highly selective manner. The unique reactivity of the substrate was crucial for the reaction, and the study provided insights into the regioselectivity of product formation and the reaction mechanism (Saito et al., 2007).

Safety and Hazards

The safety information for “3-Cyclopropylcyclohexan-1-one” includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific hazards and precautions as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Properties

IUPAC Name

3-cyclopropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-3-1-2-8(6-9)7-4-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQMLFXHNWCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705497
Record name 3-Cyclopropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59939-07-0
Record name 3-Cyclopropylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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